Direct Red 89
Description
Significance of Azo Dyes in Contemporary Scientific Inquiry
Azo dyes constitute a significant class of organic compounds, widely utilized across numerous industries, including textiles, printing, paper manufacturing, and increasingly, in biomedical applications nih.govresearchgate.net. Their prominence in contemporary scientific inquiry stems from their distinct physical and chemical properties, which are largely determined by the azo chromophore and associated auxochromes and solubilizing groups mdpi.comnih.gov. Researchers are interested in azo dyes for their vibrant colors, ease of synthesis, environmental stability, and optical and electrical qualities researchgate.netjchemrev.com. Beyond their traditional roles, azo compounds are being explored for diverse applications, including biological staining, environmental monitoring as model compounds for degradation studies, and in the development of materials with specific characteristics evitachem.comresearchgate.netjchemrev.com. The versatility of azo dyes is further enhanced by the ability to modify their properties through alterations in their molecular structure and the introduction of various functional groups jchemrev.com.
Overview of Research Trajectories Pertaining to Direct Red 89
Research concerning Direct Red 89 primarily focuses on its behavior in aqueous solutions and its interaction with different materials, often in the context of environmental remediation and material science. Studies investigate its degradation using various advanced oxidation processes, exploring the effectiveness of methods involving oxidants like periodate (B1199274), persulfate, and oxalic acid, sometimes combined with techniques like hydrodynamic cavitation researchgate.net. The degradation efficiency is influenced by factors such as pH, initial dye concentration, and reaction time researchgate.net. Biosorption studies also represent a significant research trajectory, examining the capacity of various biomass materials, such as aquatic plants, to remove Direct Red 89 from aqueous solutions researchgate.netresearchgate.net. These studies often involve optimizing parameters like biomass dose, initial dye concentration, temperature, and pH to achieve maximum removal efficiency researchgate.netresearchgate.net. The kinetics and adsorption isotherms of Direct Red 89 on different sorbents are also investigated to understand the adsorption process researchgate.net. Furthermore, research explores the chemical reactions Direct Red 89 undergoes, particularly under oxidative conditions, which is crucial for wastewater treatment applications evitachem.com.
Interdisciplinary Methodological Approaches in Direct Red 89 Investigations
Investigations into Direct Red 89 employ a range of interdisciplinary methodological approaches, drawing from analytical chemistry, physical chemistry, environmental science, and materials science. Spectroscopic methods, such as UV-vis spectrophotometry, are commonly used to determine the concentration of Direct Red 89 in solutions by measuring its absorbance at specific wavelengths researchgate.netmdpi.com. This technique is fundamental in degradation and biosorption studies to monitor the removal or breakdown of the dye researchgate.netresearchgate.net. Characterization of materials used for Direct Red 89 removal, such as biomass, involves techniques like Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and energy-dispersive X-ray analysis (EDX) to understand their structure and functional groups researchgate.net. Kinetic and isotherm models, often employed in adsorption studies, utilize mathematical approaches to describe the interaction between the dye and the adsorbent material researchgate.netresearchgate.net. Advanced oxidation processes research involves chemical kinetics and the study of reactive species generated during the degradation process researchgate.netnih.gov. Computational approaches, such as modeling using software like PHREEQC, can be used to study the speciation of compounds and their interactions in solution, as seen in studies involving similar dyes mdpi.com. The study of interdisciplinary research itself highlights that methodology is a frequently indicated element in such endeavors arc.gov.au.
Detailed Research Findings
Research on the degradation of Direct Red 89 using hydrodynamic cavitation combined with oxidants like periodate, persulfate, and oxalic acid has shown high degradation efficiency, reaching up to 99.9% under optimal conditions researchgate.net. The process follows first-order reaction kinetics researchgate.net.
Biosorption studies using chemically pretreated aquatic biomass Callitriche obtusangula have demonstrated a dye removal efficiency of up to 83% under specific conditions (initial dye concentration of 40 mg/L, temperature of 20 °C, biomass dose of 2 g/L, and pH of 1) researchgate.net. Another study on the biosorption of Direct Red 89 by Saccharomyces cerevisiae reported approximately 100% removal after 20 minutes under certain conditions researchgate.net.
Studies on the degradation of Direct Red 89 via a UV/ZVI/sulfite (B76179) process found that increasing the zero-valent iron (ZVI) dose from 100 mg/L to 300 mg/L linearly enhanced dye degradation from 67.12% to 82.40% nih.gov.
Data Tables
While specific comprehensive datasets for Direct Red 89 across all research trajectories were not consistently available in the search results in a format suitable for direct extraction into interactive tables, the following table summarizes representative findings from degradation and biosorption studies:
| Research Area | Method | Key Finding | Reference |
| Degradation | Hydrodynamic Cavitation + Oxidants | Up to 99.9% degradation efficiency. Follows first-order kinetics. | researchgate.net |
| Biosorption | Chemically pretreated C. obtusangula | 83% removal efficiency at specific conditions (40 mg/L, 20°C, 2 g/L, pH 1). | researchgate.net |
| Biosorption | Saccharomyces cerevisiae | ~100% removal after 20 minutes. | researchgate.net |
| Degradation | UV/ZVI/Sulfite | 67.12% to 82.40% degradation with increasing ZVI dose (100-300 mg/L). | nih.gov |
Properties
CAS No. |
12217-67-3 |
|---|---|
Molecular Formula |
Dy2O12W3 |
Origin of Product |
United States |
Synthetic Pathways and Advanced Chemical Transformations of Direct Red 89
Established Synthetic Methodologies: Diazotization and Azo Coupling Reactions
The synthesis of Direct Red 89 is a sequential process that builds the final molecule by linking several aromatic intermediates. The core reactions involved are diazotization, where a primary aromatic amine is converted into a diazonium salt, and azo coupling, an electrophilic aromatic substitution where the diazonium salt reacts with an activated aromatic compound. worlddyevariety.com
The specific manufacturing method for Direct Red 89 involves the synthesis of two distinct monoazo intermediates, which are then linked together using a triazine bridge. worlddyevariety.com
Step 1: Synthesis of Monoazo Intermediate A The process begins with the diazotization of 3-Amino-4-methoxybenzenesulfonic acid. This is achieved by reacting the amine with sodium nitrite (B80452) in an acidic medium, typically at low temperatures (0-5 °C), to form a reactive diazonium salt. Current time information in Toronto, CA. This diazonium salt is then immediately reacted with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid) in an azo coupling reaction to yield the first monoazo compound, Intermediate A. worlddyevariety.com
Step 2: Synthesis of Monoazo Intermediate B Concurrently, a second monoazo compound is prepared. 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) is diazotized under similar conditions. The resulting diazonium salt is then coupled with 2-Amino-4-methylanisole to form the second monoazo compound, Intermediate B. worlddyevariety.com
Step 3: Condensation and Final Assembly The final step involves a condensation reaction. Intermediates A and B, along with aniline (B41778), are reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). The highly reactive chlorine atoms on the triazine ring are sequentially displaced by the amino groups of the two monoazo intermediates and aniline, linking all the components together to form the final Direct Red 89 molecule. worlddyevariety.com
| Role | Compound Name | Step Used In |
|---|---|---|
| Diazo Component | 3-Amino-4-methoxybenzenesulfonic acid | Synthesis of Intermediate A |
| Coupling Component | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid | Synthesis of Intermediate A |
| Diazo Component | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Synthesis of Intermediate B |
| Coupling Component | 2-Amino-4-methylanisole | Synthesis of Intermediate B |
| Linking Agent | 2,4,6-Trichloro-1,3,5-triazine | Final Condensation |
| Bridging Component | Aniline | Final Condensation |
| Intermediate | Monoazo Compound A | |
| Intermediate | Monoazo Compound B |
Targeted Chemical Modifications and Structural Derivatization Strategies
While much of the research on the chemical transformation of Direct Red 89 focuses on its degradation for environmental remediation, one notable targeted chemical modification is its conversion into metal salt pigments. worlddyevariety.comcolorantsgroup.com This derivatization strategy alters the dye's physical properties, particularly its solubility, to make it suitable for applications beyond textile dyeing.
The parent Direct Red 89 dye is a sodium salt of sulfonic acid groups, which makes it water-soluble and ideal for direct dyeing processes. colorantsgroup.com To create an insoluble pigment, the sodium cations are replaced with divalent cations from alkaline earth metals (like calcium, barium, or strontium) or transition metals (like manganese). worlddyevariety.comcolorantsgroup.comhw.ac.uk This is typically achieved by precipitating the soluble dye from an aqueous solution with a soluble salt of the desired metal. hw.ac.uk The resulting metal-dye complex is insoluble in water and can be used as an organic pigment in applications such as inks and coatings. worlddyevariety.comcolorantsgroup.com This structural modification leverages the anionic sulfonate groups within the dye's structure to chelate metal ions, fundamentally changing its application profile from a soluble dye to a solid pigment. hw.ac.uk
Reaction Kinetics and Mechanistic Studies in Advanced Chemical Systems
Mechanistic studies of the synthesis of Direct Red 89 draw upon the well-understood principles of the reactions involved.
Azo Coupling Mechanism : The formation of the azo linkage is a classic electrophilic aromatic substitution. The diazonium ion acts as the electrophile, attacking the electron-rich coupling component (a phenol (B47542) or aniline derivative). researchgate.net The reaction's rate and regioselectivity are highly dependent on the pH of the solution, which controls the concentration of both the diazonium ion and the activated form of the coupling component. semanticscholar.org
Triazine Condensation Mechanism : The final assembly of the dye occurs via nucleophilic aromatic substitution on the 1,3,5-triazine (B166579) ring. The chlorine atoms of cyanuric chloride are excellent leaving groups, and they are displaced by nucleophilic attack from the amino groups of the dye intermediates. mdpi.com The reactivity of the chlorine atoms decreases as they are substituted, often requiring progressively more forcing conditions (e.g., higher temperature or pH) for each subsequent substitution. researchgate.net
While kinetic data for the synthesis of Direct Red 89 is not extensively published, studies on its transformation in advanced chemical systems provide insight into its reactivity. For instance, the degradation of Direct Red 89 in synthetic wastewater via hydrodynamic cavitation combined with various oxidants has been investigated. In these advanced oxidation processes, the degradation was found to follow first-order reaction kinetics. researchgate.net The mechanism involves the generation of highly reactive radical species, such as hydroxyl (•OH) and sulfate (B86663) (SO₄⁻•) radicals, which attack the dye molecule, leading to the cleavage of the chromophoric azo bonds and subsequent mineralization. researchgate.netresearchgate.net
| Process | Kinetic Model | Rate Constant (k) |
|---|---|---|
| Hydrodynamic Cavitation / Persulfate / Oxalic Acid / Periodate (B1199274) (HC/PS/OA/PI) | First-Order | 2.01 × 10⁻¹ min⁻¹ |
Advanced Analytical Methodologies for Direct Red 89 Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Concentration Determination
Spectroscopy is a cornerstone in the analysis of dyes like Direct Red 89. By interacting with electromagnetic radiation, the molecule reveals information about its electronic structure, functional groups, and molecular mass.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of Direct Red 89 in aqueous solutions. scielo.br This method is based on the principle that the dye molecule absorbs light in the UV and visible regions of the electromagnetic spectrum, with the amount of light absorbed being directly proportional to its concentration, as described by the Beer-Lambert law.
In research, UV-Vis spectrophotometry is the primary tool for monitoring the progress of dye removal and degradation studies. researchgate.netresearchgate.net For instance, in biosorption experiments, the concentration of Direct Red 89 remaining in a solution after treatment with a sorbent material is determined by measuring the absorbance of the supernatant at the dye's maximum absorption wavelength (λmax). researchgate.net The removal efficiency is then calculated by comparing the initial and final concentrations. researchgate.net Similarly, in studies involving advanced oxidation processes for dye degradation, UV-Vis spectra are recorded at regular intervals to track the decrease in the dye's characteristic absorption peak, indicating its decomposition. nih.gov
The λmax for Direct Red 89 is typically observed in the visible region, corresponding to its red color. While the exact wavelength can vary slightly depending on the solvent and pH, it is a crucial parameter for quantitative analysis.
Table 1: Applications of UV-Vis Spectrophotometry in Direct Red 89 Research
| Research Area | Application | Measurement Principle | Reference |
|---|---|---|---|
| Environmental Remediation | Monitoring biosorption efficiency | Measuring absorbance of the supernatant to determine remaining dye concentration. | researchgate.net |
| Wastewater Treatment | Tracking degradation via Advanced Oxidation Processes (AOPs) | Observing the decrease in the dye's characteristic absorption peak over time. | nih.gov |
| Quantitative Analysis | Determining dye concentration in solutions | Correlating absorbance at λmax with concentration using a calibration curve. | researchgate.nethkust-gz.edu.cn |
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in the Direct Red 89 molecule. mdpi.com The dye's complex structure, which includes azo bonds (–N=N–), sulfonic acid groups (–SO3H), hydroxyl (–OH) groups, and aromatic rings, gives rise to a unique IR spectrum with characteristic absorption bands. worlddyevariety.com
FTIR analysis is instrumental in confirming the structure of the dye and in understanding its interaction mechanisms with other substances. For example, when studying the biosorption of Direct Red 89 onto biomass, comparing the FTIR spectra of the biomass before and after dye sorption can reveal which functional groups are involved in the binding process. researchgate.netresearchgate.net Shifts in the positions or changes in the intensity of peaks corresponding to hydroxyl and carboxylic acid groups on the sorbent surface can indicate their role in dye fixation. researchgate.netresearchgate.net
Furthermore, FTIR is used to confirm the degradation of the dye. The disappearance of the characteristic peak for the azo bond (around 1450 cm⁻¹) is considered evidence of the breaking of this chromophore, leading to decolorization. researchgate.net
Table 2: Characteristic Infrared (IR) Absorption Bands for Direct Red 89 Functional Groups
| Functional Group | Bond | Characteristic Absorption Region (cm⁻¹) | Significance |
|---|---|---|---|
| Hydroxyl Group | O–H stretch | 3200-3600 (broad) | Indicates presence of alcohol/phenol (B47542) groups. |
| Aromatic Ring | C–H stretch | 3000-3100 | Confirms the aromatic nature of the molecule. |
| Aromatic Ring | C=C stretch | 1500-1600 | In-ring stretching vibrations. |
| Azo Group | N=N stretch | 1400-1500 | Key chromophore; its disappearance indicates degradation. researchgate.net |
| Sulfonic Acid Group | S=O stretch | 1340-1350 and 1150-1165 | Confirms the presence of sulfonate groups, which enhance water solubility. |
| Ether Group | C–O stretch | 1000-1300 | Indicates the presence of methoxy (B1213986) (–OCH3) groups. |
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of dyes by providing precise molecular weight information and fragmentation patterns. For large, polar, and thermally labile molecules like Direct Red 89, soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable. labrulez.comnih.gov ESI-MS allows for the analysis of the dye from a solution, generating ions with minimal fragmentation, which helps in the unambiguous determination of the molecular mass (C₄₄H₃₂N₁₀Na₄O₁₆S₄, MW: 1177.0). worlddyevariety.com By coupling MS with tandem mass spectrometry (MS/MS), specific ions can be isolated and fragmented to provide detailed structural information, which is crucial for identifying unknown dyes or confirming the structure of known ones. ulisboa.pt
A more recent and rapid technique is Direct Analysis in Real Time (DART) mass spectrometry. acs.org DART-MS is an ambient ionization method that allows for the direct analysis of samples in their native state with little to no sample preparation. acs.org This technique can be used for the in-situ identification of dyes directly on textile fibers. The sample is simply placed in the path of an ionized gas stream (typically helium), and the desorbed dye molecules are directly analyzed by a high-resolution mass spectrometer. acs.org This provides exact mass measurements in under a minute, making it a valuable tool for rapid screening and quality control. acs.org
Table 3: Comparison of Advanced Mass Spectrometry Techniques for Direct Red 89
| Technique | Ionization Method | Sample Preparation | Key Advantages |
|---|---|---|---|
| ESI-MS | Electrospray Ionization | Sample dissolved in a suitable solvent | High sensitivity for polar molecules, provides molecular weight and structural data through fragmentation (MS/MS). labrulez.comnih.gov |
| DART-MS | Direct Analysis in Real Time | None required; direct analysis of solid/liquid samples | Rapid analysis (<1 min), minimal sample consumption, suitable for in-situ identification on substrates like textiles. acs.org |
Chromatographic Separation Techniques for Purity and Degradation Product Analysis
Chromatographic techniques are essential for separating Direct Red 89 from impurities and for analyzing the complex mixture of byproducts that result from its degradation. curtin.edu.au High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of water-soluble dyes. labrulez.com
In HPLC, a solution of the dye is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differential partitioning between the two phases. A detector, often a UV-Vis or diode-array detector (DAD), is used to quantify the separated components as they exit the column. labrulez.com This technique is used to:
Assess Purity: Determine the percentage of the main dye component and quantify impurities from the synthesis process.
Analyze Degradation Products: Separate and help identify the various intermediate compounds formed during degradation processes, providing insight into the degradation pathway. researchgate.net
Thin-Layer Chromatography (TLC) is another valuable separation technique, often used for rapid qualitative analysis and screening due to its simplicity and low cost. curtin.edu.au
Electrochemical Methods for Reaction Monitoring and Sensing Applications
Electrochemical methods offer a sensitive and often low-cost alternative for the detection and quantification of electroactive compounds like Direct Red 89. mdpi.com The presence of the azo group (–N=N–) makes the dye molecule susceptible to redox reactions (reduction and oxidation) at an electrode surface. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study this electrochemical behavior. mdpi.com
The fundamental principle involves applying a potential to an electrode immersed in a solution containing the dye and measuring the resulting current. mdpi.com The potential at which the redox reaction occurs is characteristic of the dye, while the magnitude of the current is proportional to its concentration. acs.org
This principle is the basis for developing electrochemical sensors for Direct Red 89. By modifying the surface of an electrode with specific materials (e.g., nanoparticles, polymers), the sensitivity and selectivity of the detection can be significantly enhanced. nih.gov These sensors can be used for:
Environmental Monitoring: Rapid, on-site detection of the dye in wastewater samples.
Reaction Monitoring: Real-time tracking of the dye's concentration during degradation processes, as the electrochemical signal diminishes with the destruction of the azo bond. acs.org
Environmental Transformation and Remediation Studies of Direct Red 89
Advanced Oxidation Processes (AOPs) for Direct Red 89 Degradation
Advanced Oxidation Processes (AOPs) are considered viable options for degrading dissolved organic compounds like Direct Red 89 in wastewater under ambient conditions nih.gov. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), which can effectively break down complex dye molecules nih.gov.
Studies have investigated various AOPs for the degradation of Direct Red 89, including those mediated by UV light, zero-valent iron (ZVI), sulfite (B76179), periodate (B1199274), persulfate, and hydrodynamic cavitation nih.gov. The efficiency of these processes is influenced by operational parameters such as pH, initial dye concentration, oxidant concentration, catalyst dose, and reaction time nih.gov.
Photocatalytic Degradation Mechanisms and System Optimization
Photocatalytic degradation is an environmentally friendly technique that utilizes semiconductor photocatalysts, often in conjunction with UV or visible light, to generate reactive species for pollutant breakdown. The mechanism typically involves the absorption of light by the photocatalyst, leading to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), which attack the dye molecules.
While specific detailed mechanisms for Direct Red 89 photocatalytic degradation are not extensively detailed in the provided snippets, studies on similar dyes using systems like UV/TiO2 highlight the process. Optimization of photocatalytic systems for dye degradation involves evaluating parameters such as catalyst concentration, pH, and initial dye concentration to achieve maximum efficiency. For instance, increasing TiO2 concentration up to a certain point can enhance dye decomposition.
Electrochemical Oxidation and Hydrodynamic Cavitation Pathways
Electrochemical advanced oxidation processes (EAOPs) are promising for treating dye-bearing wastewater through the in-situ production of potent oxidizing agents like hydroxyl and sulfate radicals at the electrode surface. Hydrodynamic cavitation (HC), which involves the formation and collapse of bubbles in a liquid, generates localized high pressures and temperatures, leading to the formation of reactive species.
The combination of HC with various oxidants has been explored for Direct Red 89 degradation. For example, combining HC with periodate (PI), persulfate (PS), and oxalic acid (OA) has shown synergistic effects, leading to higher degradation constants compared to individual processes. Studies have shown that the degradation efficiency in HC processes is significantly influenced by solution pH, initial dye concentration, and reaction time. Acidic conditions (e.g., pH 3.0) often favor higher degradation rates due to better conditions for radical species generation and persistence. The degradation of Direct Red 89 by HC processes has been observed to follow first-order kinetic mechanisms.
Fenton-Type and Sulfate Radical-Based Oxidation Systems
Fenton and Fenton-like processes involve the reaction of ferrous ions (Fe2+) with hydrogen peroxide (H2O2) to generate hydroxyl radicals. Sulfate radical-based AOPs utilize persulfate or sulfite activated by catalysts like transition metals or UV light to produce sulfate radicals (SO4•−), which are also powerful oxidizers nih.gov.
Research on Direct Red 89 degradation has specifically investigated sulfate-based AOPs mediated by zero-valent iron (ZVI) and ultraviolet radiation using sulfite salts nih.gov. This UV/ZVI/sulfite process has been shown to generate strong oxidizing species, including sulfate and hydroxide (B78521) radicals nih.gov. The degradation efficiency of Direct Red 89 via this process is significantly affected by parameters such as pH, ZVI dose, and sulfite concentration nih.gov. For instance, increasing the ZVI dose from 100 mg/L to 300 mg/L linearly enhanced dye degradation nih.gov. The highest degradation efficiency of 99.61 ± 0.02% was reported at pH 5.0, [ZVI]0 = 300 mg/L, and [sulfite]0 = 400 mg/L nih.gov. The UV/ZVI/sulfite process exhibited a synergy factor of 2.23-times higher than the individual processes nih.gov. Thermally activated persulfate has also been studied for Direct Red 89 degradation, with key parameters identified as reaction temperature, persulfate concentration, initial pH, and initial dye concentration. Optimal conditions for this process achieved a predicted degradation of 99.89%.
Here is a table summarizing some findings on AOPs for Direct Red 89 degradation:
| Process | Key Parameters | Optimal Conditions | Maximum Degradation Efficiency | Synergy Factor | Reference |
| UV/ZVI/Sulfite | pH, ZVI dose, Sulfite, Initial DR89 concentration, Reaction time | pH 5.0, [ZVI]0 = 300 mg/L, [sulfite]0 = 400 mg/L | 99.61 ± 0.02% | 2.23 | nih.gov |
| H2O2/Periodate | pH, H2O2 dose, Periodate dose | Acidic pH (e.g., pH 3), Optimized H2O2 and PI doses | 94.31% (at pH 3, within 1 min) | Not specified | |
| HC/PS/OA/PI | pH, Initial dye concentration, Reaction time, Oxidant doses | pH 3.0, Optimized OA, PS, PI dosages (100, 125, 150 mg/L) | Not specified | Synergistic | |
| Thermally Activated Persulfate | Reaction temperature, Persulfate concentration, Initial pH, Initial DR89 concentration | 60 °C, 12 mmol/L Persulfate, pH 3, 51.96 mg/L DR89 | 99.89% (predicted) | Not specified |
Adsorption and Biosorption Mechanisms for Direct Red 89 Removal
Adsorption and biosorption are recognized as cost-effective and efficient methods for removing dyes from wastewater. These processes involve the uptake of dye molecules onto the surface of solid materials (adsorbents or biosorbents) through various physical and chemical interactions.
Various materials have been investigated for their ability to adsorb or biosorb Direct Red 89, including biomass from aquatic plants like Lemna gibba and Callitriche obtusangula, sawdust, and engineered materials like metal-organic frameworks (MOFs). The efficiency of adsorption is influenced by factors such as contact time, sorbent dosage, initial dye concentration, pH, and temperature.
Sorbent Material Characterization and Efficacy Assessment
Characterization of sorbent materials is crucial to understanding their properties and how they interact with dye molecules. Techniques such as Fourier transform infrared spectroscopy (FTIR) are used to identify the functional groups on the sorbent surface that are involved in dye binding. Other characterization methods mentioned in the context of dye adsorption studies include scanning electron microscopy (SEM), X-ray diffraction (XRD), and surface area measurements.
Efficacy assessment involves conducting batch adsorption experiments to determine the removal efficiency under varying conditions. For instance, Lemna gibba biomass showed approximately 100% bioremoval efficiency for a low concentration (5 mg/L) of Direct Red 89 after 20 minutes. However, the efficiency decreased at higher initial dye concentrations. Callitriche obtusangula biomass achieved a maximum removal of 46% for an initial concentration of 50 mg/L under specific conditions. Sawdust has also been investigated as an adsorbent, with its efficiency affected by contact time, initial dye concentration, adsorbent dosage, and pH. MOFs, known for their high surface area and porosity, are considered highly efficient adsorbents for dyes.
Functional groups such as carboxylic acid and hydroxyl groups on the biomass surface have been identified as playing a major role in the retention of Direct Red 89 through mechanisms like hydrogen bonding and electrostatic interactions, particularly at low pH where these groups can be protonated and attract the anionic dye.
Isotherm and Kinetic Modeling of Sorption Processes
Adsorption isotherm models are used to describe the equilibrium relationship between the amount of dye adsorbed onto the sorbent and the concentration of dye remaining in the solution at a constant temperature. Commonly applied models include Langmuir, Freundlich, Temkin, Elovich, and Dubinin-Radushkevich (D-R). Studies on Direct Red 89 biosorption by Lemna gibba biomass indicated that the Langmuir isotherm model provided a better description of the process compared to other models. The Langmuir model suggests monolayer adsorption onto a homogeneous surface. For Callitriche obtusangula biomass, the adsorption was found to be spontaneous and endothermic.
Kinetic models are used to study the rate of the adsorption process and to identify the rate-limiting step. Pseudo-first-order and pseudo-second-order kinetic models are frequently applied. Studies on the adsorption of similar dyes have shown that the pseudo-second-order kinetic model often provides a good fit to the experimental data, suggesting that chemisorption may be the rate-limiting step.
Here is a table summarizing some findings on adsorption/biosorption for Direct Red 89 removal:
| Sorbent Material | Initial Dye Concentration (mg/L) | Sorbent Dose (g/L) | Contact Time (min) | pH | Maximum Removal Efficiency (%) | Preferred Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |
| Lemna gibba biomass | 5 | Not specified | 20 | Not specified | ~100 | Langmuir | 20.0 | |
| Lemna gibba biomass | 50 | Not specified | Not specified | Not specified | ~60 | Langmuir | 20.0 | |
| Callitriche obtusangula biomass | 50 | 2 | 90 | 1 | 46 | Not specified | Not specified | |
| Sawdust | 10 | Not specified | Not specified | Not specified | Not specified | Langmuir, Freundlich | Not specified |
Role of Environmental Parameters (pH, Temperature, Ionic Strength) in Removal Efficiency
Environmental parameters such as pH, temperature, and ionic strength significantly influence the efficiency of Direct Red 89 removal from aqueous solutions. In adsorption processes, the solution pH plays a crucial role as it affects the surface charge of the adsorbent and the ionization state of the dye molecules. Generally, acidic pH conditions favor the adsorption of anionic direct dyes due to increased positively charged sites on the adsorbent surface, leading to enhanced electrostatic attraction with the negatively charged dye anions. Conversely, at alkaline pH, the removal efficiency may decrease due to the competition between excess hydroxyl ions and dye anions for binding sites, as well as increased repulsive forces between the negatively charged adsorbent surface and the dye anion.
Temperature can also impact dye removal efficiency. In some biosorption studies involving direct dyes, an increase in temperature has been observed to enhance the removal percentage, suggesting an endothermic process potentially involving chemisorption.
Ionic strength, influenced by the concentration of salts in the solution, is another important parameter affecting dye sorption. High salt concentrations, often present in textile dyeing effluents, can influence the interactions between dye molecules and the removal medium. Studies on other direct dyes have shown that ionic strength can affect adsorption capacity, with increased ionic strength sometimes leading to decreased adsorption. However, the impact of ionic strength can vary depending on the specific removal method and the nature of the interactions involved.
Bioremediation Strategies and Microbial Degradation Pathways
Bioremediation, utilizing microorganisms and plants, is considered an environmentally friendly and cost-effective approach for treating dye-containing effluents. Microorganism-mediated biodegradation is a common bioremediation method where microbes break down complex substances to meet their growth and energy requirements.
The biodegradation of azo dyes like Direct Red 89 often involves the enzymatic cleavage of the azo bond (-N=N-). Azoreductase enzymes play a key role in this process, catalyzing the reductive cleavage of the azo linkage, which can lead to the formation of colorless aromatic amines. This reductive cleavage typically occurs under anaerobic or microaerophilic conditions. While azoreductases are primary enzymes involved in azo bond reduction, other oxidoreductive enzymes such as laccases, peroxidases, and tyrosinases can also contribute to dye degradation, particularly under aerobic conditions. The degradation process can involve sequential transfer of electrons to the azo dye.
Numerous studies have investigated the ability of various microorganisms, including bacteria, fungi, and algae, to decolorize and degrade textile dyes. Bacteria are often favored due to their rapid growth rate and ability to function under different environmental conditions, including high organic loads. Bacterial decolorization can be faster than fungal decolorization.
Specific bacterial strains and consortia have been explored for their effectiveness in degrading azo dyes. For instance, studies on Direct Red 81, a diazo dye with structural similarities to Direct Red 89, have shown that halotolerant, alkali-thermo-tolerant bacterial mixed cultures can achieve significant decolorization under challenging conditions of high temperature, pH, and salinity. Bacillus sp. and Pseudomonas sp. are among the bacterial genera frequently reported for their azo dye degradation capabilities. These microorganisms can utilize various enzymatic mechanisms, including the action of azoreductases and laccases, to biotransform the dyes. The metabolites formed after microbial degradation are often less toxic than the parent dye compounds.
Fungi also play a role in dye remediation through biosorption, bioaccumulation, biodegradation, and enzymatic mineralization. Fungi can adsorb dyes onto their hyphae and then break down chemical bonds using extracellular enzymes like lignin (B12514952) peroxidase and laccase. Mixed fungal populations can exhibit enhanced biodegradation capacities due to synergistic metabolic reactions.
Environmental Fate Modeling and Pathway Analysis of Direct Red 89
Understanding the environmental fate of Direct Red 89 involves analyzing how the compound is transported and transformed in different environmental compartments such as water, sediment, and soil. Environmental fate models are used to predict the behavior and potential long-term impacts of chemicals in the environment. These models consider various processes including persistence, reactivity, degradation (abiotic and biotic), migration, and bioaccumulation.
For azo direct dyes like Direct Red 89, their high water solubility and affinity for organic particles suggest they are likely to be found in water and can eventually settle into sediment and soil. Available data indicate that these substances may persist in these environments.
Pathway analysis in the context of environmental transformation focuses on identifying the specific degradation routes and intermediate products formed during the breakdown of the dye. For azo dyes, the primary degradation pathway often involves the initial reductive cleavage of the azo bond, leading to the formation of aromatic amines. These aromatic amines may then undergo further degradation through various aerobic or anaerobic processes, potentially leading to less toxic compounds or even complete mineralization into carbon dioxide, water, and mineral by-products. Studies utilizing techniques such as UV-Vis spectroscopy, Fourier transformed infrared spectroscopy, high performance liquid chromatography, and gas chromatography-mass spectroscopy are employed to identify and characterize these intermediate metabolites and elucidate the degradation pathways.
While specific environmental fate modeling studies solely focused on Direct Red 89 were not extensively detailed in the provided context, the principles of environmental fate modeling and pathway analysis applicable to azo dyes are relevant. The recalcitrant nature of azo dyes and the potential formation of toxic aromatic amines highlight the importance of understanding their complete degradation pathways in environmental matrices.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Direct Red 89 | Not readily available in the provided snippets; PubChem search for "Direct Red 89" does not yield a direct match in the snippets. Other Direct Red dyes are mentioned with CIDs, but not DR89. |
| Direct Red 81 | Not readily available in the provided snippets; mentioned as a model dye. |
| Direct Red 23 | 135442957 |
| Direct Blue 1 | Not readily available in the provided snippets. |
| Direct Black 22 | Not readily available in the provided snippets. |
| Congo Red | Not readily available in the provided snippets; mentioned as a model dye. |
| Direct Yellow 12 | Not readily available in the provided snippets. |
| Direct Blue 15 | Not readily available in the provided snippets. |
| Direct Red 5B | Not readily available in the provided snippets. |
| Direct Red 80 | Not readily available in the provided snippets. |
| Acid Orange 7 | Not readily available in the provided snippets. |
| Acid Black 210 | Not readily available in the provided snippets. |
| Direct Blue 38 | Not readily available in the provided snippets. |
| Direct Violet 51 | Not readily available in the provided snippets. |
The environmental presence of Direct Red 89, particularly in industrial effluents, necessitates effective strategies for its transformation and remediation. Various approaches, including physical, chemical, and biological methods, have been explored for the removal and degradation of dyes from wastewater.
Role of Environmental Parameters (pH, Temperature, Ionic Strength) in Removal Efficiency
The efficiency of Direct Red 89 removal is influenced by environmental parameters such as pH, temperature, and ionic strength. In processes like adsorption, pH is a critical factor affecting the surface charge of the adsorbent and the ionization state of the dye molecules. Acidic conditions are generally more favorable for the adsorption of anionic direct dyes because the adsorbent surface tends to have more positively charged sites, enhancing electrostatic attraction with the negatively charged dye anions. Conversely, higher pH values can lead to decreased removal efficiency due to competition from hydroxyl ions and increased electrostatic repulsion between the dye and the adsorbent surface.
Temperature can also impact the removal of direct dyes. Some studies, including those on other direct dyes, have indicated that increasing temperature can enhance removal efficiency, suggesting an endothermic adsorption process potentially involving chemisorption.
Ionic strength, determined by the concentration of salts, is another important parameter, as textile effluents often contain high salt levels. High ionic strength can affect the sorption of dyes. For instance, studies on other direct dyes have shown that increased ionic strength can lead to decreased adsorption capacity. However, the effect of ionic strength can vary depending on the specific removal method employed.
Bioremediation Strategies and Microbial Degradation Pathways
Bioremediation, leveraging the capabilities of microorganisms and plants, offers an environmentally sound and cost-effective solution for treating dye-contaminated wastewater. Microorganism-mediated biodegradation is a prominent bioremediation technique where microbes break down complex organic pollutants for their metabolic needs.
The biodegradation of azo dyes like Direct Red 89 primarily involves the enzymatic cleavage of the azo bond (-N=N-). Azoreductase enzymes are central to this process, facilitating the reductive breakdown of the azo linkage, which typically occurs under anaerobic or microaerophilic conditions and can result in the formation of colorless aromatic amines. This reductive cleavage involves the sequential transfer of electrons to the azo dye molecule. Besides azoreductases, other oxidoreductive enzymes such as laccases, peroxidases, and tyrosinases can also contribute to the degradation of dyes, particularly under aerobic conditions.
Various microorganisms, including bacteria, fungi, and algae, have been investigated for their capacity to decolorize and degrade textile dyes. Bacteria are often preferred due to their rapid growth rates and adaptability to diverse environmental conditions, including those with high organic pollutant concentrations. Bacterial decolorization is generally faster compared to fungal decolorization.
Research on azo dyes, including Direct Red 81 which serves as a model for diazo dyes, has demonstrated the effectiveness of specific bacterial strains and mixed cultures in achieving significant decolorization under challenging industrial wastewater conditions, such as high temperature, pH, and salinity. Genera like Bacillus and Pseudomonas are frequently reported for their ability to degrade azo dyes. These microorganisms employ enzymatic mechanisms, including the action of azoreductases and laccases, to biotransform the dyes. The resulting metabolites are often less toxic than the original dye compounds.
Fungi also contribute to dye remediation through processes such as biosorption, bioaccumulation, biodegradation, and enzymatic mineralization. Fungi can adsorb dyes onto their hyphal structures and subsequently break down chemical bonds using extracellular enzymes like lignin peroxidase and laccase. Mixed fungal populations can exhibit enhanced biodegradation capabilities due to synergistic metabolic activities.
Interactive Table: Examples of Microbial Decolorization Efficiency
| Microorganism/Consortia | Dye | Initial Concentration | Conditions | Decolorization Efficiency | Time | Source |
| Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures (27W, 34W, 28W) | Direct Red 81 | 40 mg/L | MSM-Y, 8 hours | ≥80% | 8 h | |
| Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures (27W, 34W, 28W) | Direct Red 81 | Up to 600 mg/L | Real wastewater, 24 hours | ≥70% | 24 h | |
| Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures (27W, 34W) | Direct Red 81 | Not specified | pH 8, 9, 10, after 4 hours | >90% | >4 h | |
| Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Culture (28W) | Direct Red 81 | Not specified | pH 5, after 4 hours | >85% | >4 h | |
| Bacillus sp. DMS2 | Direct Red 81 | 100 mg/L | Microaerophilic, 30°C, pH 7.0, optimized nutrients | Maximum efficiency | 24 h | |
| Lemna gibba biomass (Biosorption) | Direct Red 89 | 5 mg/L | Batch experiment | ~100% | 20 min | |
| Lemna gibba biomass (Biosorption) | Direct Red 89 | 50 mg/L | Batch experiment | ~60% | Not specified | |
| Portulaca grandiflora and Pseudomonas putida consortium | Direct Red 5B | Not specified | Not specified | 100% | 72 h | |
| Portulaca grandiflora alone | Direct Red 5B | Not specified | In vitro cultures | 92% | 96 h | |
| Pseudomonas putida alone | Direct Red 5B | Not specified | In vitro cultures | 81% | 96 h |
Environmental Fate Modeling and Pathway Analysis of Direct Red 89
Assessing the environmental fate of Direct Red 89 involves understanding its movement and transformation within different environmental compartments, including water, sediment, and soil. Environmental fate models are valuable tools for predicting the behavior and potential long-term environmental impacts of chemical substances. These models consider various processes such as persistence, degradation (abiotic and biotic), transport, and bioaccumulation.
Direct dyes, characterized by their high water solubility and affinity for organic particles, are expected to be present in aquatic environments and can accumulate in sediment and soil. Existing data suggest that these substances can persist in these environmental matrices.
Pathway analysis in the context of environmental transformation aims to identify the specific degradation routes and the intermediate products formed during the breakdown of the dye molecule. For azo dyes, the initial step in biodegradation is often the reductive cleavage of the azo bond, which yields aromatic amines. These aromatic amines can subsequently undergo further degradation through various metabolic pathways under aerobic or anaerobic conditions, potentially leading to less harmful compounds or complete mineralization into carbon dioxide, water, and inorganic substances. Advanced analytical techniques like UV-Vis spectroscopy, Fourier transformed infrared spectroscopy, high performance liquid chromatography, and gas chromatography-mass spectroscopy are used to identify these intermediate metabolites and elucidate the degradation pathways.
While detailed environmental fate modeling studies specifically focused on Direct Red 89 were not prominently featured in the provided information, the general principles of environmental fate modeling and pathway analysis for azo dyes are applicable. The persistence of azo dyes and the potential formation of aromatic amines underscore the importance of comprehensive studies to understand their complete environmental breakdown pathways.
Applications of Direct Red 89 in Specialized Research Domains
Methodological Utilization in Histological and Biological Staining Research
Direct Red 89 and related direct red dyes, such as Direct Red 80 (Sirius Red), have found significant applications in histological and biological staining research. These dyes are particularly useful for their ability to stain specific tissue components, aiding in the visualization of cellular and extracellular structures under microscopic examination.
Direct Red 80, a polyazo dye, is widely employed in staining methods for collagen and amyloid wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.ca. Its application, often in conjunction with picric acid (Picro-Sirius Red method), enhances the natural birefringence of collagen fibers, making different types of collagen distinguishable under polarized light microscopy wikipedia.orgsigmaaldrich.com. This technique is valuable in studying connective tissues, identifying fibrosis, and assessing amyloid deposition in various organs wikipedia.orgsigmaaldrich.comwikipedia.org. Studies have validated this approach across different tissue types, including heart, esophagus, brain, lung, liver, and kidney sigmaaldrich.com. The staining provides red coloration of collagen, with larger fibers appearing orange or yellow and thinner ones green under polarized light wikipedia.org.
While Direct Red 89 itself is mentioned as being utilized in histology for staining tissues due to its vibrant color nih.gov, detailed research specifically on Direct Red 89's methodological protocols in histology is less extensively documented in the provided search results compared to Direct Red 80. However, the general principle of direct dyes being used to stain tissues and cells for microscopic visualization is well-established fishersci.se. Another direct dye, Direct Red 23, has been noted for its use in staining cell walls in plant cell biology research dawnscientific.com. The application of these direct dyes in histology allows researchers to visualize specific structures, providing crucial information about cell structures, tissue morphology, and pathological changes fishersci.semacsenlab.com.
Role as a Model Compound in Environmental Remediation Technology Development
Direct Red 89 is frequently employed as a model compound in research focused on developing and evaluating technologies for environmental remediation, particularly for the treatment of dye-containing wastewater. Its stable azo structure makes it a representative pollutant for assessing the effectiveness of various degradation and removal processes.
Numerous studies utilize Direct Red 89 to investigate advanced oxidation processes (AOPs) aimed at breaking down complex organic pollutants. For instance, research has explored the degradation of Direct Red 89 using hydrodynamic cavitation combined with oxidants like periodate (B1199274) (PI), persulfate (PS), and oxalic acid (OA) nih.gov. This combined process demonstrated high degradation efficiency, reaching up to 99.9% under optimal conditions nih.gov. The degradation is influenced by factors such as pH, initial dye concentration, and the dose of oxidizing agents nih.gov.
Another investigated AOP involves the use of a UV/zero-valent iron (ZVI)/sulfite (B76179) process. This method generates strong oxidizing species, such as sulfate (B86663) and hydroxide (B78521) radicals, which effectively degrade Direct Red 89 nih.govnih.gov. Studies have shown that increasing the ZVI dose can enhance dye degradation, and high degradation efficiencies (up to 99.61%) have been observed under specific pH and reactant concentrations nih.govnih.gov. The H₂O₂/periodate process has also been shown to be a fast and efficient method for degrading Direct Red 89, with acidic pH favoring higher degradation rates nih.gov.
Beyond oxidation, Direct Red 89 is also used to evaluate adsorption processes for dye removal from water. Lignocellulosic materials, such as Lemna gibba biomass and sawdust, have been investigated as cost-effective adsorbents for Direct Red 89 wikipedia.orgwikipedia.orgsigmaaldrich.com. These studies assess the adsorption capacity, kinetics, and the influence of parameters like contact time, biomass dosage, initial dye concentration, and pH on removal efficiency wikipedia.orgwikipedia.orgsigmaaldrich.com. For example, Lemna gibba biomass showed approximately 100% removal efficiency for low concentrations of Direct Red 89 within 20 minutes wikipedia.orgwikipedia.org.
The use of Direct Red 89 as a model compound facilitates the comparison of different treatment technologies and the optimization of process parameters for the removal of azo dyes from industrial effluents.
Integration into Advanced Material Science Constructs (e.g., Adsorbent Media, Photocatalysts)
Direct Red 89 plays a role in the field of advanced material science, primarily as a target analyte used to evaluate the performance of novel materials designed for environmental remediation, particularly as adsorbents and photocatalysts.
Various advanced materials have been developed and tested for their ability to remove or degrade Direct Red 89 from aqueous solutions. These include biosorbents derived from natural materials like sawdust and Lemna gibba biomass, which have been studied for their adsorption capabilities wikipedia.orgwikipedia.orgsigmaaldrich.com. The effectiveness of these materials is assessed by their maximum adsorption capacity and the efficiency of dye removal under different conditions.
Furthermore, Direct Red 89 is used to evaluate the photocatalytic activity of various nanomaterials and composite structures. For instance, Bi₂O₃/TiO₂ composites have been synthesized and used for the photocatalytic degradation of Direct Red 89 nih.gov. While the search results specifically detail the photocatalytic degradation of other dyes like Congo Red using TiO₂ wikipedia.org and Direct Blue dyes using doped TiO₂ and other catalysts wikidata.org, the principle applies to the study of Direct Red 89 degradation by similar advanced photocatalytic materials. The dye acts as a probe molecule to determine the material's efficiency in generating reactive species under light irradiation to break down organic pollutants.
Research in this area focuses on synthesizing materials with enhanced surface properties, porosity, and catalytic activity to improve the removal or degradation efficiency of dyes like Direct Red 89. The dye's presence and concentration are easily monitored using spectrophotometric methods, making it a convenient model pollutant for evaluating material performance.
Theoretical and Computational Investigations of Direct Red 89
Quantum Chemical Approaches to Molecular Structure and Electronic Properties
Quantum chemistry, or molecular quantum mechanics, utilizes quantum mechanics to calculate the electronic contributions to the physical and chemical properties of molecules wikipedia.org. This includes studying the electronic ground state and excited states, as well as predicting spectroscopic properties wikipedia.org. While the search results did not provide specific quantum chemical studies focused solely on the molecular structure and electronic properties of Direct Red 89 itself, quantum chemical methods, including Density Functional Theory (DFT), are commonly used for such investigations on various molecules and processes, including the interaction of molecules with surfaces and the study of reaction pathways wikipedia.orgbeilstein-journals.orgacs.org. DFT, for instance, has been used to study the binding and electron transfer from organic pollutants to photocatalyst surfaces beilstein-journals.org.
Reaction Mechanism Predictions and Kinetic Simulations
Computational studies are valuable for exploring chemical reaction mechanisms and simulating kinetics mdpi.comaip.org. These methods can help identify reaction pathways and determine reaction rates mdpi.com. For Direct Red 89, computational studies, often coupled with experimental observations, have been employed to understand its degradation mechanisms in various advanced oxidation processes nih.govresearchgate.netresearchgate.net. For example, computational modeling has been used to reveal reactive sites and predict intermediates in degradation pathways of similar compounds researchgate.net. Kinetic modeling is frequently applied to describe the rate of dye removal processes, such as adsorption and degradation, and can follow models like pseudo-first-order or pseudo-second-order kinetics acs.orgresearchgate.netnih.govdeswater.commdpi.com.
Computational Modeling of Adsorption and Degradation Processes
Computational modeling plays a significant role in understanding and predicting the adsorption and degradation of dyes like Direct Red 89 acs.orgnih.govscilit.com. These models can help optimize removal processes and provide insights into the interactions between the dye molecule and the adsorbent or catalyst.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules and materials wikipedia.org. DFT calculations have been applied to study the interaction between substances and surfaces, such as the van der Waals forces and strong attractions involved in adsorption processes researchgate.netmdpi.com. For dyes, DFT can help understand the binding mechanisms to various adsorbents or the interaction with catalysts during degradation beilstein-journals.orgtandfonline.com. While direct DFT studies specifically on Direct Red 89's adsorption or degradation mechanisms were not extensively detailed in the search results, DFT has been used in related studies to analyze reactive sites and degradation pathways of similar organic molecules researchgate.netacs.org.
Machine Learning and Artificial Neural Network (ANN) Models
Machine learning (ML), including Artificial Neural Networks (ANNs), has emerged as a powerful tool for modeling and predicting complex environmental processes like dye adsorption and degradation acs.orgwatconman.orgmdpi.com. ANNs can model the non-linear relationships between various parameters (e.g., pH, concentration, contact time, adsorbent dose) and the efficiency of dye removal watconman.orgmdpi.com. For Direct Red 89 degradation, ANFIS (Adaptive Neuro-Fuzzy Inference System), a hybrid of ANN and fuzzy logic, has shown high accuracy in predicting degradation efficiency in advanced oxidation processes researchgate.netnih.gov. These models can help optimize operational conditions and predict process outcomes with high accuracy mdpi.compcbiochemres.com.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Direct Red 89 to ensure reproducibility in academic settings?
- Methodological Answer : To ensure reproducibility, document synthetic protocols with precise stoichiometric ratios, reaction conditions (temperature, pH, solvent system), and purification steps. Include detailed characterization data (e.g., NMR, FTIR, elemental analysis) for intermediates and final products. Use control experiments to validate critical steps, such as diazotization and coupling efficiency . For peer verification, publish synthetic procedures in the main manuscript (if novel) or in supplementary materials with raw spectral data .
Q. What analytical techniques are most effective for characterizing Direct Red 89’s purity and structural stability under varying conditions?
- Methodological Answer : Combine UV-Vis spectroscopy (to monitor chromophore integrity) with HPLC (for purity assessment). For structural stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition. Use mass spectrometry (MS) to confirm molecular weight and detect degradation byproducts. Cross-reference data with published spectral libraries to identify anomalies .
Q. How should researchers design experiments to investigate Direct Red 89’s degradation pathways in aqueous environments?
- Methodological Answer : Conduct controlled degradation studies under varying pH, temperature, and light exposure. Use kinetic modeling (e.g., pseudo-first-order kinetics) to quantify degradation rates. Employ LC-MS or GC-MS to identify degradation products and propose mechanistic pathways. Include negative controls (e.g., dark conditions) and replicate experiments to account for environmental variability .
Advanced Research Questions
Q. How can contradictory data on Direct Red 89’s photostability be systematically resolved in cross-laboratory studies?
- Methodological Answer : Adopt standardized protocols for light exposure (e.g., ISO 105-B02 for textile dyes) and calibrate equipment (e.g., irradiance meters). Perform interlaboratory comparisons using shared reference samples. Apply statistical tools (e.g., ANOVA) to assess variability. Transparently report deviations (e.g., lamp spectral output differences) and use multivariate analysis to isolate confounding factors .
Q. What methodologies are suitable for elucidating the interaction mechanisms between Direct Red 89 and natural/synthetic substrates (e.g., cellulose, polymers)?
- Methodological Answer : Use adsorption isotherms (Langmuir/Freundlich models) to quantify binding affinity. Pair with FTIR or Raman spectroscopy to identify functional groups involved in substrate interactions. For molecular-level insights, employ molecular docking simulations or DFT calculations to predict binding sites and energetics. Validate computational models with experimental data (e.g., XPS for surface composition analysis) .
Q. How can researchers address discrepancies in reported toxicity profiles of Direct Red 89 across in vitro and in vivo studies?
- Methodological Answer : Conduct dose-response studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and compare with in vivo models (e.g., zebrafish embryos). Control for batch-to-batch variability in dye purity. Apply meta-analysis techniques to reconcile discrepancies, emphasizing variables like exposure duration, metabolite profiling, and endpoint selection (e.g., EC50 vs. LC50). Cite conflicting studies explicitly and propose hypotheses for divergence (e.g., metabolic activation differences) .
Q. What experimental frameworks are recommended for studying the environmental fate of Direct Red 89 in complex matrices (e.g., soil, wastewater)?
- Methodological Answer : Simulate real-world conditions using microcosm/mesocosm setups. Monitor dye persistence via HPLC and track transformation products using non-targeted screening (e.g., high-resolution MS). Integrate geochemical parameters (e.g., organic matter content, microbial activity) into multivariate regression models. For field validation, use isotopic labeling (e.g., ¹⁴C-tagged dye) to trace bioaccumulation and mineralization pathways .
Data Analysis and Contradiction Management
Q. How should researchers systematically analyze datasets where Direct Red 89’s adsorption efficiency contradicts theoretical predictions?
- Methodological Answer : Re-examine assumptions in theoretical models (e.g., ideal monolayer adsorption vs. multilayer/pore diffusion). Use error propagation analysis to quantify uncertainties in input parameters (e.g., surface area, pore size). Apply machine learning (e.g., random forest regression) to identify overlooked variables (e.g., ionic strength, competing ions). Publish raw datasets and code for community validation .
Q. What strategies can mitigate bias when interpreting spectral data for Direct Red 89 in heterogeneous systems?
- Methodological Answer : Employ blind analysis protocols, where researchers interpret data without prior knowledge of experimental conditions. Use principal component analysis (PCA) to deconvolute overlapping spectral signals. Validate interpretations with orthogonal techniques (e.g., cross-correlate UV-Vis data with fluorescence quenching assays). Disclose instrument calibration records and preprocessing steps (e.g., baseline correction) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
